molecular formula C16H13F3N4O B12613013 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-63-8

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12613013
CAS No.: 917759-63-8
M. Wt: 334.30 g/mol
InChI Key: UWBSMWUTHOQBDZ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of ethoxy and trifluoromethylphenyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrido[3,2-d]pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different biological activities.

    6-[2-(Trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine: Lacks the ethoxy group, which can affect its solubility and reactivity.

Uniqueness

The presence of both ethoxy and trifluoromethylphenyl groups in 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine makes it unique compared to similar compounds. These functional groups contribute to its enhanced chemical stability, lipophilicity, and potential biological activities.

Properties

CAS No.

917759-63-8

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

4-ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-5-3-4-6-10(9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)

InChI Key

UWBSMWUTHOQBDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3C(F)(F)F)N

Origin of Product

United States

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